c-Met-IN-2

Description

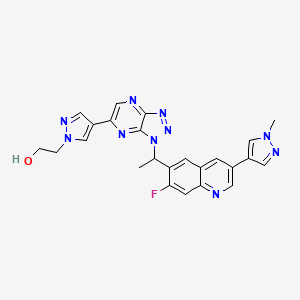

c-Met-IN-2 (CAS: 1635406-73-3) is a selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase, a key driver in tumor growth, metastasis, and resistance to therapies. It exhibits potent enzymatic inhibition with an IC50 of 0.6 nM against c-Met, demonstrating high selectivity over other kinases such as RON (731 nM), Axl (1075 nM), and VEGFR2 (>18,000 nM) . Structurally, it has a molecular formula of C24H21FN10O and a molecular weight of 484.49 g/mol .

Preclinical studies highlight its antitumor efficacy in murine models, including dose-dependent tumor volume reduction in H1993 (0.1–10 mg/kg, oral) and SNU-5 xenografts (0.3–3 mg/kg) . Its pharmacokinetic profile supports oral administration, with stability maintained at -20°C (powder) and -80°C (solution) .

Properties

Molecular Formula |

C24H21FN10O |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

2-[4-[3-[1-[7-fluoro-3-(1-methylpyrazol-4-yl)quinolin-6-yl]ethyl]triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C24H21FN10O/c1-14(19-6-15-5-16(17-9-28-33(2)12-17)8-26-21(15)7-20(19)25)35-24-23(31-32-35)27-11-22(30-24)18-10-29-34(13-18)3-4-36/h5-14,36H,3-4H2,1-2H3 |

InChI Key |

VLBZFDFQVGAJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC(=CN=C2C=C1F)C3=CN(N=C3)C)N4C5=NC(=CN=C5N=N4)C6=CN(N=C6)CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of c-Met-IN-2 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions for this compound are typically proprietary and may vary depending on the specific laboratory or industrial setup.

Chemical Reactions Analysis

c-Met Inhibitor Chemistry: Insights from KRC-00715

The search results detail KRC-00715 as a potent c-Met inhibitor with a pyridoxazine scaffold. Key findings include:

-

Enzymatic Activity : IC₅₀ of 9.0 nM against c-Met kinase in HTRF assays, comparable to crizotinib (IC₅₀ = 2.2 nM) .

-

Cellular Cytotoxicity : Demonstrated IC₅₀ of ~39 nM in Hs746T gastric cancer cells with c-Met amplification .

-

Structural Basis : Designed to bind the hinge region of c-Met kinase via dual interactions, enhancing selectivity over single-binding inhibitors like PF-04217903 .

c-MET Activation and Inhibition Mechanisms

While not directly related to "c-Met-IN-2," the structural and functional studies of c-MET activation provide context for inhibitor design:

-

HGF-Mediated Activation : HGF binds to the SEMA domain of c-MET, inducing dimerization and trans-autophosphorylation at tyrosines Y1234/Y1235 and Y1349/Y1356 .

-

Heparin Role : Heparin enhances HGF-c-MET binding by interacting with positively charged residues (e.g., Arg592, Lys595, Lys599) in the IPT1 domain of c-MET .

-

Inhibition Strategies : Small-molecule inhibitors target the kinase domain, disrupting ATP binding or substrate access .

Kinetic Data for Methanol-Related Reactions

The third search result provides kinetic data for methanol and hydroxymethyl radical reactions, but these are unrelated to c-Met inhibitors. Key examples include:

Scientific Research Applications

c-Met-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes. In biology and medicine, this compound is being investigated for its potential to treat various types of cancers, including non-small cell lung cancer (NSCLC), by inhibiting the c-Met receptor and its downstream signaling pathways . Additionally, this compound is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of c-Met-IN-2 involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, this compound prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes such as proliferation, survival, motility, and morphogenesis, ultimately leading to the suppression of tumor growth and metastasis . The molecular targets and pathways involved include the PI3K/AKT, Ras-MAPK, and STAT3 signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

JNJ-38877618 (OMO-1)

JNJ-38877618 is a selective c-Met inhibitor with a Kd of 1.4 nM and IC50 values of 2 nM (wild-type c-Met) and 3 nM (M1268T mutant c-Met) . While it shares oral bioavailability with c-Met-IN-2, its lower potency (higher IC50) and lack of published in vivo efficacy data in common models limit direct superiority claims. However, its activity against the M1268T mutant may confer utility in resistant tumors .

TAS-115 Mesylate

TAS-115 mesylate is a multi-kinase inhibitor targeting c-Met, VEGFR, and other receptors . Unlike this compound, its broad-spectrum activity could increase off-target effects (e.g., toxicity), though it may synergize in tumors dependent on multiple pathways. No specific IC50 data for c-Met inhibition is available in the provided evidence, complicating direct potency comparisons .

PF-04217903 Phenolsulfonate

PF-04217903 (CAS: 1159490-85-3) is another c-Met inhibitor, though detailed enzymatic or in vivo data are absent in the evidence. Its structural and functional similarities warrant further investigation .

Key Findings and Implications

Biological Activity

c-Met-IN-2 is a compound that targets the c-Met receptor, a receptor tyrosine kinase (RTK) implicated in various cellular processes such as growth, survival, and migration. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

c-Met is activated by its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and subsequent activation of multiple downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for cellular responses like proliferation, survival, and migration .

This compound specifically inhibits c-Met activity , disrupting these signaling cascades. Research has shown that compounds like this compound can effectively block c-Met-mediated tumorigenic processes, including angiogenesis and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation and induces apoptosis in c-Met-dependent cancer cell lines. For instance, a study reported that treatment with c-Met inhibitors resulted in decreased cell viability and increased rates of apoptosis in gastric cancer cells expressing high levels of c-Met .

In Vivo Efficacy

In vivo studies further support the efficacy of this compound. Animal models treated with this compound showed reduced tumor growth and metastasis in various cancers, including lung and gastric cancers. The compound was well-tolerated at therapeutic doses, indicating its potential for clinical application .

Case Studies

- Gastric Cancer : In a cohort study involving gastric cancer patients, high expression levels of c-Met were correlated with poor prognosis. The use of c-Met inhibitors like this compound has been proposed as a therapeutic strategy to improve outcomes in these patients .

- Liver Cancer : A study on intrahepatic cholangiocarcinoma (IHCC) found that c-Met overexpression was associated with poor survival rates. The application of c-Met inhibitors could potentially enhance survival by targeting this pathway .

Data Tables

| Study | Cancer Type | c-Met Expression | Treatment Outcome |

|---|---|---|---|

| Nakajima et al. (2016) | Gastric Cancer | High expression linked to metastasis | Reduced tumor size with inhibitors |

| Study on IHCC | Liver Cancer | High expression correlates with poor prognosis | Improved survival with inhibition |

| Eder et al. (2009) | Multiple Cancers | Overexpression in breast, lung cancers | Significant reduction in tumor growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.